Indaconitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

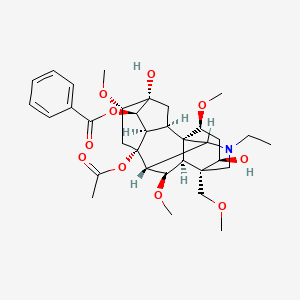

Indaconitine is a diterpenoid alkaloid derived from the Aconitum plant species, particularly from the rhizomes. It belongs to the family Ranunculaceae and is known for its potent biological activities. Historically, Aconitum plants have been used in traditional medicine for their therapeutic properties, including anti-inflammatory and anti-tumor effects .

Mechanism of Action

Target of Action

Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .

Mode of Action

It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .

Biochemical Pathways

The transformation pathways of this compound have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by this compound .

Pharmacokinetics

A study on the pharmacokinetics of this compound in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of this compound was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its analgesic and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation pathways of this compound can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .

Biochemical Analysis

Biochemical Properties

Indaconitine is part of the C19 and C20-diterpenoid alkaloids, a dynamic group of compounds found in various species across the Aconitum genus . These alkaloids have been reported to possess significant pharmacological properties and interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that Aconitum alkaloids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

A study has reported the pharmacokinetics of this compound in mice after oral and intravenous administration

Preparation Methods

Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical processes. One notable method involves the transformation of diterpenoid alkaloids during the sand frying process. This method includes the use of column chromatography for the separation of transformed products, and the structure is identified using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the Aconitum plant rhizomes. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The extraction process is optimized to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Indaconitine undergoes various chemical reactions, including hydrolysis and elimination reactions. During the sand frying process, this compound transforms into different products, such as Δ15(16)-16-demethoxythis compound .

Common Reagents and Conditions: The sand frying process involves heating the compound in the presence of sand, which facilitates the transformation. Column chromatography is used to separate the transformed products, and NMR and HR-ESI-MS are employed for structural identification .

Major Products Formed: The major products formed from the transformation of this compound include Δ15(16)-16-demethoxythis compound and mithaconitine. These transformed products exhibit lower cardiotoxicity and strong anti-arrhythmic activities .

Scientific Research Applications

Indaconitine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of acetylcholinesterase, making it valuable in neurological research . Additionally, its anti-arrhythmic properties have been studied for potential therapeutic applications in treating cardiac arrhythmias .

Comparison with Similar Compounds

- Aconitine

- Neoaconitine

- Hypoaconitine

- Yunaconitine

Comparison: Indaconitine is unique among diterpenoid alkaloids due to its specific transformation products and their distinct biological activities. For instance, mithaconitine, a transformed product of this compound, exhibits lower cardiotoxicity compared to aconitine . Additionally, this compound’s potent inhibition of acetylcholinesterase sets it apart from other similar compounds .

This compound’s unique properties and transformation pathways make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No. |

4491-19-4 |

|---|---|

Molecular Formula |

C34H47NO10 |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |

InChI Key |

PHDZNMWTZQPAEW-LXEXWYGISA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Synonyms |

8-Acetyl ludaconitine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

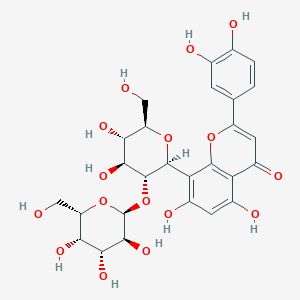

![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)